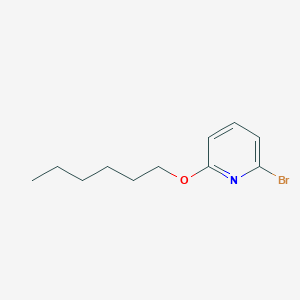
2-Bromo-6-hexyloxypyridine
Cat. No. B8356219
M. Wt: 258.15 g/mol
InChI Key: GMQRVITUKNBATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05648021
Procedure details


A mixture of 7.7 g of 2-bromo-6-hexyloxypyridine (prepared by reacting 2,6-dibromopyridine with sodium hexoxide in DMF), 3.9 g of trimethylsilylacetylene, 0.4 g of bis(triphenylphosphine)palladium(II) chloride and 0.05 g of copper (I) iodide in 100 ml of diethylamine is stirred at 20° C. for 12 hours. After the volatile constituents have been removed in a rotary evaporator, the mixture is filtered through SiO2 using dichloromethane; the crude 1-(2-bromopyridin-6-yl)-2-trimethylsilylethtne (7.5 g of melting point 24° to 27° C.) obtained is stirred for 1 hour at 20° C. in 100 ml of methanol with 25 ml of 1N aqueous NaOH solution. The solvent is evaporated, and the residue is chromatographed over SiO2 using dichloromethane/heptane 9:1, giving 4.3 g of 2-bromo-6-ethynylpyridine (brownish oil). A solution of 2 g of 2-bromo-6-ethynylpyridine in 50 ml of benzene to which 2.6 g of 2-bromo-6-hexyloxypyridine, 0.2 g of tetrakis(triphenylphisphine)palladium(0) and 30 ml of n-propylamine have been added is stirred at 20° C. for 10 hours. The volatile constituents are removed by distillation, and the residue is chromatographed over SiO2 using dichloromethane, giving 1.9 g of 1,2-bis(2-hexyloxypyridin-6-yl)ethyne. The latter is hydrogenated quantitatively in 50 ml of THF using Lindlar catalyst [Org. Synth. 46, 89 (1966)] to 1,2-bis(2-hexyloxypyridin-6-yl)ethene. The latter is dissolved in 500 ml of cyclohexane, 4 mol % of iodine are added, and the mixture is exposed to UV light for 10 hours at 25° C. in a quartz apparatus. Chromatography on SiO2 using dichloromethane and recrystallization from acetonitrile give 0.9 g of 2,7-bis(hexyloxy)-1,8-diazaphenanthrene as colorless crystals of melting point 91° C.




Name
copper (I) iodide
Quantity
0.05 g
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](OCCCCCC)[N:3]=1.C[Si]([C:19]#[CH:20])(C)C.[OH-].[Na+]>C(NCC)C.CO.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:19]#[CH:20])[N:3]=1 |f:2.3,^1:32,51|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)OCCCCCC
|
|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)NCC
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
0.05 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at 20° C. for 12 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the volatile constituents have been removed in a rotary evaporator
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered through SiO2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude 1-(2-bromopyridin-6-yl)-2-trimethylsilylethtne (7.5 g of melting point 24° to 27° C.) obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed over SiO2
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC(=CC=C1)C#C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

